(2S)-2-amino-4-[4-[bis(4-fluorophenyl)methyl]piperazin-1-yl]-1-(1,3-dihydroisoindol-2-yl)butane-1,4-dione
Overview
Description
1G244 is a novel potent and selective DPP8/9 inhibitor.
Scientific Research Applications
Luminescent Properties and Electron Transfer
Piperazine substituted compounds, like the one , exhibit interesting luminescent properties. A study by Gan et al. (2003) investigated similar compounds, revealing their potential as pH probes due to changes in fluorescence quantum yields in response to pH variations. This indicates potential applications in biochemical sensing and imaging (Gan, Chen, Chang, & Tian, 2003).
Synthesis and Structural Analysis
A study by Li-hua et al. (2010) detailed a synthesis approach for related piperazine derivatives, emphasizing the versatility and applicability of these compounds in various chemical syntheses. The research highlights the potential of these compounds in creating enantiopure structures, which is crucial in pharmaceutical applications (Li-hua, Zong-xuan, Wu‐Hong, Yong, & Ya-wen, 2010).
Serotonin Receptor Antagonism
Compounds similar to (2S)-2-amino-4-[4-[bis(4-fluorophenyl)methyl]piperazin-1-yl]-1-(1,3-dihydroisoindol-2-yl)butane-1,4-dione have been explored for their 5-HT2 antagonist activity, as shown in a study by Watanabe et al. (1992). These findings suggest potential applications in neurological or psychiatric treatments, where modulation of serotonin receptors is often critical (Watanabe et al., 1992).
Pharmaceutical Synthesis
Shakhmaev et al. (2016) describe the synthesis of flunarizine, a drug used in migraine and epilepsy treatments, which involves compounds structurally similar to the one . This indicates the potential use of such compounds in pharmaceutical manufacturing processes (Shakhmaev, Sunagatullina, & Zorin, 2016).
Crystallographic Studies
Crystallographic analysis of similar compounds, as conducted by Kavitha et al. (2014), provides insights into their structural properties. This is essential for understanding the molecular interactions and potential applications in material sciences or molecular engineering (Kavitha, Yathirajan, Kaur, Hosten, Betz, & Glidewell, 2014).
Electrochemical Applications
A study by Ramdane et al. (2021) on a novel piperazine derivative highlights its use in electrochemical recognition of nitrite anions. This suggests potential applications in environmental monitoring and analytical chemistry (Ramdane, Terbouche, Ait Ramdane-Terbouche, Lakhdari, Bacharı, Merazig, Roisnel, Hauchard, & Mezaoui, 2021).
Properties
IUPAC Name |
(2S)-2-amino-4-[4-[bis(4-fluorophenyl)methyl]piperazin-1-yl]-1-(1,3-dihydroisoindol-2-yl)butane-1,4-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H30F2N4O2/c30-24-9-5-20(6-10-24)28(21-7-11-25(31)12-8-21)34-15-13-33(14-16-34)27(36)17-26(32)29(37)35-18-22-3-1-2-4-23(22)19-35/h1-12,26,28H,13-19,32H2/t26-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKIQFLSGMMYCGS-SANMLTNESA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C(C2=CC=C(C=C2)F)C3=CC=C(C=C3)F)C(=O)CC(C(=O)N4CC5=CC=CC=C5C4)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(CCN1C(C2=CC=C(C=C2)F)C3=CC=C(C=C3)F)C(=O)C[C@@H](C(=O)N4CC5=CC=CC=C5C4)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H30F2N4O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
504.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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